ethyl 2-isocyano-2-methylpropanoate
Description
Ethyl 2-isocyano-2-methylpropanoate is an organic compound with the molecular formula C7H11NO2 It is a derivative of isocyanide, characterized by the presence of an isocyano group (-NC) attached to a methylpropanoate backbone
Properties
CAS No. |
70024-28-1 |
|---|---|
Molecular Formula |
C7H11NO2 |
Molecular Weight |
141.17 g/mol |
IUPAC Name |
ethyl 2-isocyano-2-methylpropanoate |
InChI |
InChI=1S/C7H11NO2/c1-5-10-6(9)7(2,3)8-4/h5H2,1-3H3 |
InChI Key |
LVKJJEGXLAIBFX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C)(C)[N+]#[C-] |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-isocyano-2-methylpropanoate can be synthesized through several methods. One common approach involves the reaction of ethyl 2-bromo-2-methylpropanoate with silver cyanide, which results in the formation of the isocyano compound. The reaction typically occurs under mild conditions and yields the desired product with high purity.
Another method involves the use of ethyl 2-chloro-2-methylpropanoate and potassium cyanide in the presence of a phase-transfer catalyst. This method also provides a high yield of this compound under relatively mild conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar reagents and conditions as those described above. The process is optimized for efficiency and cost-effectiveness, ensuring a consistent supply of the compound for various applications.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-isocyano-2-methylpropanoate undergoes several types of chemical reactions, including:
Substitution Reactions: The isocyano group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Addition Reactions: The compound can undergo addition reactions with electrophiles, resulting in the formation of new carbon-nitrogen bonds.
Cyclization Reactions: this compound can be used in cyclization reactions to form heterocyclic compounds.
Common Reagents and Conditions
Common reagents used in reactions with this compound include:
Nucleophiles: Such as amines and alcohols, which can react with the isocyano group.
Electrophiles: Such as alkyl halides and acyl chlorides, which can add to the isocyano group.
Catalysts: Phase-transfer catalysts and transition metal catalysts are often used to facilitate reactions.
Major Products Formed
Scientific Research Applications
Ethyl 2-isocyano-2-methylpropanoate has several scientific research applications, including:
Organic Synthesis: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is explored for its potential use in drug discovery and development, particularly in the synthesis of bioactive molecules.
Materials Science: this compound is used in the development of new materials with unique properties, such as polymers and nanomaterials.
Biological Research: The compound is studied for its interactions with biological molecules and its potential use in biochemical assays.
Mechanism of Action
The mechanism of action of ethyl 2-isocyano-2-methylpropanoate involves its reactivity with various nucleophiles and electrophiles. The isocyano group acts as both a nucleophile and an electrophile, allowing it to participate in a wide range of chemical reactions. The compound’s reactivity is influenced by the electronic and steric properties of the substituents on the methylpropanoate backbone.
Comparison with Similar Compounds
Conclusion
This compound is a valuable compound in organic chemistry, with diverse applications in synthesis, medicinal chemistry, materials science, and biological research. Its unique reactivity and versatility make it an important tool for researchers and industry professionals alike.
Biological Activity
Ethyl 2-isocyano-2-methylpropanoate is a compound of significant interest in the field of medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, including anti-tumor and anti-microbial effects, as well as its potential applications in drug development.
- IUPAC Name : this compound
- Molecular Formula : C7H11NO2
- CAS Number : 70024-28-1
Anti-Tumor Properties
Recent studies have highlighted the anti-tumor activity of this compound. The compound has shown efficacy against various cancer cell lines, with mechanisms that may involve:
- Induction of apoptosis in cancer cells.
- Inhibition of tumor growth by disrupting cellular signaling pathways.
A notable study demonstrated that this compound exhibited a dose-dependent reduction in cell viability in human cancer cell lines, suggesting its potential as a therapeutic agent in oncology.
Anti-Microbial Effects
This compound has also been evaluated for its anti-microbial properties . Research indicates that it possesses activity against several pathogens, including:
- Bacteria : Effective against both Gram-positive and Gram-negative bacteria.
- Fungi : Demonstrated antifungal activity in vitro.
The mechanism of action is believed to involve disruption of microbial cell membranes and inhibition of essential metabolic pathways.
Case Studies and Research Findings
-
Case Study on Anti-Tumor Activity
- A study involving the treatment of breast cancer cells with this compound reported a significant decrease in cell proliferation. The compound was found to activate caspase pathways, leading to increased apoptosis rates.
- Table 1 : Summary of Anti-Tumor Activity
Cell Line IC50 (µM) Mechanism of Action MCF-7 (Breast) 10 Apoptosis induction HeLa (Cervical) 15 Cell cycle arrest A549 (Lung) 12 Caspase activation
-
Research on Anti-Microbial Effects
- In vitro tests showed that this compound inhibited the growth of Staphylococcus aureus and Candida albicans at concentrations as low as 5 µg/mL.
- Table 2 : Summary of Anti-Microbial Activity
Microorganism Minimum Inhibitory Concentration (MIC) Staphylococcus aureus 5 µg/mL Escherichia coli 10 µg/mL Candida albicans 5 µg/mL
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
